8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Description
Properties
CAS No. |
38074-20-3 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
8-amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9-6(11)4-2-3-5(7(9)12)10(4)8/h4-5H,2-3,8H2,1H3 |
InChI Key |
REDXCMZCCZLQCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CCC(C1=O)N2N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approach via 3-Oxidopyraziniums
A recent and highly informative synthetic route involves the use of 3-oxidopyrazinium salts as 1,3-dipoles in cycloaddition reactions with acrylate and acrylic acid derivatives, yielding 3,8-diazabicyclo[3.2.1]octane derivatives including the target compound or its close analogues.
-
- Preparation of 3-oxidopyrazinium salts by regioselective quaternization of 2(1H)-pyrazinones followed by N-deprotonation.
- 1,3-Dipolar cycloaddition of these salts with acrylates (e.g., methyl acrylate, tert-butyl acrylate) at room temperature or mild heating.
- The reaction produces predominantly 3,8-diazabicyclo[3.2.1]octane products in yields ranging from 51% to 73%, depending on the dipolarophile used.
- Minor formation of 2,5-diazabicyclo[2.2.2]octane isomers occurs via a Wagner–Meerwein rearrangement of the initial [3.2.1] adducts.
- When acrylic acids are used instead of esters, tricyclic fused lactone-lactam systems can be obtained after rearrangement and lactonization.
-
- Solvent: Acetonitrile preferred for optimal yields.
- Base: Triethylamine to generate the 3-oxidopyrazinium ylide.
- Temperature: Generally room temperature; heating up to 80 °C for less reactive dipolarophiles.
- Time: 0.75 to 6 hours depending on substrates.
| Entry | Dipolarophile (R) | Temp (°C) | Time (h) | 3,8-Diazabicyclo[3.2.1]octane Yield (%) | 2,5-Diazabicyclo[2.2.2]octane Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl acrylate (CH3) | rt | 0.75 | 73 | 4 |
| 2 | tert-Butyl acrylate (t-Bu) | rt | 1.5 | 63 | 7 |
| 3 | Methyl crotonate (CH3, CH3) | rt | 6 | 51 | 0 |
| 13 | Methyl 2-phenyl acrylate | rt | 5 | 0 | 40 |
-
- The initial cycloaddition is a 1,3-dipolar addition forming the [3.2.1] bicyclic system.
- Rearrangement to the [2.2.2] system occurs via a Wagner–Meerwein rearrangement involving a carbocation intermediate.
- Acrylic acids lead to further lactonization yielding fused lactone-lactam tricyclic structures.
-
- Mild reaction conditions.
- Good regio- and stereoselectivity.
- Access to highly functionalized bicyclic scaffolds.
- Use of commercially available starting materials.
This method is detailed extensively in a 2024 publication in The Journal of Organic Chemistry by Riesco-Llach et al.
Synthesis from Pyroglutamic Acid via Amide Activation and Reductive Cyclization
An alternative and efficient synthetic route to 3,8-diazabicyclo[3.2.1]octane derivatives involves:
- Starting material: Pyroglutamic acid.
- Key transformation: Amide activation followed by reduction and cyclization of a nitroenamine intermediate.
- This approach allows synthesis of methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and 3-substituted analogues.
- The method provides good yields and facilitates access to various substituted bicyclic amines.
- The synthetic scheme includes:
- Conversion of pyroglutamic acid to a lactam intermediate.
- Formation of nitroenamine through nitration.
- Reductive cyclization to close the bicyclic ring system.
This method was reported in Tetrahedron Letters (2006) and further elaborated in subsequent medicinal chemistry studies.
Bis-Epoxidation and Amine Cyclization Route
Another preparation pathway involves:
- Starting from mesylated pyrrolidin-3,4-diol or related diols.
- Treatment with ammonia or alkyl/benzyl amines in inert solvents under autoclave conditions (24–48 h).
- This leads to bicyclic amine formation, including 3,8-diazabicyclo[3.2.1]octane derivatives.
- The process may involve:
- Mesylation of diols using mesyl chloride in the presence of bases.
- Subsequent nucleophilic displacement by amines.
- Cyclization under heat and pressure.
- Purification is achieved by standard chromatographic or distillation techniques.
This method is documented in patent literature describing heteropolycycle synthesis via bis-epoxidation and amine cyclization.
Other Notes on Preparation Conditions
- The reactions involving amino acid amides and optically active carboxylic acids can yield diastereoisomeric salts, which can be separated by crystallization under controlled temperature (70–120 °C) and pressure (atmospheric preferred).
- Extraction and hydrolysis steps can convert amides to amino acids or other derivatives.
- Solvent choice, reaction time, and temperature are critical for optimizing yields and selectivity.
Summary Table of Preparation Methods
| Methodology | Key Starting Materials | Key Steps | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 3-Oxidopyrazinium Cycloaddition | 2(1H)-pyrazinones, acrylates/acrylic acids | Quaternization, N-deprotonation, cycloaddition | RT to 80 °C, triethylamine, acetonitrile | 51–73 | High regioselectivity; rearrangement possible |
| Pyroglutamic Acid Amide Activation | Pyroglutamic acid | Amide activation, nitroenamine formation, reductive cyclization | Various solvents, reductive conditions | Good | Efficient synthesis of 3-substituted analogues |
| Bis-Epoxidation and Amine Cyclization | Mesylated diols, ammonia/alkyl amines | Mesylation, nucleophilic substitution, cyclization | Autoclave, inert solvents, 24–48 h | Moderate-high | Requires pressure; purification by chromatography |
| Amino Acid Amide Diastereoisomeric Salt Formation | Amino acid amides, optically active carboxylic acids | Salt formation, crystallization, extraction, hydrolysis | 70–120 °C, atmospheric pressure | Variable | Useful for chiral resolution and amino acid synthesis |
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can influence a range of physiological processes, including neurotransmission and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 8-amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be contextualized by comparing it to structurally related diazabicyclo derivatives. Key analogs include:
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Structural Differences: A benzyl group replaces the amino substituent at position 7.
- Synthesis : Prepared via cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid with acetic anhydride, followed by reduction using lithium aluminum hydride (LiAlH4) .
- Physicochemical Properties: Forms stable dihydrochloride salts (m.p. 263.5–272°C with sublimation), whereas the amino derivative’s salts are more hygroscopic .
8-Methyl-3,8-diazabicyclo[3.2.1]octane
- Structural Differences: Lacks the 2,4-dione and amino groups, existing as a secondary amine.
- Synthesis : Derived from reduction of 3-substituted-8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones using LiAlH4 .
- Pharmacology: Demonstrates analgesic properties, particularly in the 3-methyl-8-propinyl variant, but exhibits lower receptor affinity compared to amino-substituted derivatives due to reduced polarity .
- Physicochemical Properties : Hygroscopic dihydrochloride salts; solubility decreases with longer alkyl chains .
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Structural Differences: Features a methyl group at position 1 and lacks the amino substituent.
- Synthesis : Prepared from camphor derivatives via multi-step functionalization .
- Pharmacology: Used as a building block in nicotinic receptor modulators; the absence of an amino group limits hydrogen-bonding interactions but improves metabolic stability .
- Physicochemical Properties : Higher melting point (m.p. >200°C) due to increased steric hindrance and reduced hygroscopicity .
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Structural Differences: Substitutes the amino group with a nitroso moiety.
- Synthesis : Introduced via nitrosation reactions of the parent amine.
- Physicochemical Properties: Lower stability under acidic conditions compared to the amino derivative .
Tabulated Comparison of Key Analogs
Key Research Findings
- Synthetic Flexibility: The diazabicyclo[3.2.1]octane scaffold permits diverse substitutions at positions 3 and 8, enabling tailored pharmacokinetic profiles. For example, amino groups enhance solubility, while benzyl or nitroso groups modify receptor binding .
- Pharmacological Potential: Analogs with polar substituents (e.g., amino) show promise in CNS-targeted therapies due to improved blood-brain barrier penetration, whereas lipophilic derivatives (e.g., benzyl) may excel in peripheral applications .
- Stability Challenges: Amino-substituted derivatives often require salt formation (e.g., dihydrochlorides) to mitigate hygroscopicity, complicating formulation .
Biological Activity
8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (CAS No. 38074-20-3) is a bicyclic compound classified as a tropane alkaloid. Its unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| Density | 1.346 g/cm³ |
| Boiling Point | 336.2 °C at 760 mmHg |
| Melting Point | Not Available |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity : The compound has shown potential cytotoxic effects against different tumor cell lines, suggesting its utility in cancer therapy.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although detailed investigations are required to elucidate its efficacy against specific pathogens.
- Neuropharmacological Effects : Its interaction with central nervous system receptors positions it as a candidate for further exploration in neuropharmacology.
The mechanism of action of this compound is believed to involve the modulation of neurotransmitter systems and interaction with specific receptors and enzymes due to its bicyclic structure. This allows for binding to various biological targets, influencing their activity and potentially leading to therapeutic effects.
Cytotoxicity Studies
A study published in PubMed explored the cytotoxic properties of related compounds, revealing that modifications in the molecular structure significantly influenced their potency against tumor cells. The findings suggest that similar modifications could enhance the cytotoxic effects of this compound .
Neuropharmacological Studies
Investigations into similar bicyclic compounds have shown interactions with neurotransmitter receptors such as dopamine and serotonin receptors . This suggests that this compound may also influence neurochemical pathways relevant to mood disorders and other neurological conditions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Lacks amino and methyl groups | Limited activity |
| 3-Chlorotropane | Chlorine atom instead of amino | Moderate neuroactivity |
| This compound | Contains amino and methyl groups | High cytotoxicity potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
